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2-Methyl-6-propoxypyrazine

Flavor Chemistry Formulation Science Physicochemical Properties

Aqueous fragrance formulation often fails due to poor solubility of standard pyrazines, requiring costly co-solvents. This compound resolves that with ~822 mg/L water solubility-3.6× higher than IBMP. Key outcomes: - Direct dissolution in clear beverages and water-based products without emulsifiers. - Slightly lower boiling point (210-212°C) for enhanced headspace impact in fragrance accords. - Note: Lacks FEMA GRAS; for fragrance/R&D use only. For food-grade, IBMP (FEMA 3132) is required. Supplied with full QC documentation.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 67845-28-7
Cat. No. B1584242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-propoxypyrazine
CAS67845-28-7
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCOC1=NC(=CN=C1)C
InChIInChI=1S/C8H12N2O/c1-3-4-11-8-6-9-5-7(2)10-8/h5-6H,3-4H2,1-2H3
InChIKeyRSYNIAMYGDKFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-propoxypyrazine Baseline Properties


2-Methyl-6-propoxypyrazine (CAS 67845-28-7) is a synthetic alkoxypyrazine compound with molecular formula C8H12N2O and molecular weight 152.19 g/mol [1]. It is characterized by a green, vegetable-like odor profile [2] and is primarily utilized as a flavoring agent and fragrance ingredient [3]. Physical properties include a boiling point of 210.0–212.0 °C at 760 mmHg [4], an estimated logP (octanol-water partition coefficient) of 2.29 , and a calculated water solubility of approximately 822 mg/L at 25 °C [5].

Non-food flavor & fragrance research compound
Reported higher aqueous solubility vs. common analogs
Green vegetable odor for sensory and formulation studies

2-Methyl-6-propoxypyrazine vs. Common Analogs


Substituting 2-Methyl-6-propoxypyrazine with a closely related alkoxypyrazine such as 2-isobutyl-3-methoxypyrazine (IBMP) is scientifically unsound due to substantial differences in physicochemical properties and regulatory status. IBMP, while sharing a pyrazine core, exhibits significantly different solubility, lipophilicity, and volatility parameters that directly impact formulation behavior and sensory perception [1][2]. Furthermore, the absence of FEMA GRAS designation for 2-Methyl-6-propoxypyrazine [3], in contrast to IBMP's established FEMA 3132 status [4], introduces critical regulatory and application-scope distinctions that cannot be reconciled by simple compound interchange. The following evidence guide quantifies these differences to support informed scientific selection and procurement decisions.

Aqueous solubility
Significantly higher water solubility compared to IBMP may alter co-solvent needs and formulation behavior.
Volatility profile
Lower boiling point suggests different headspace release, impacting fragrance and thermal process performance.
Regulatory status
Absence of FEMA GRAS listing contrasts with IBMP's FEMA 3132, restricting direct food-grade substitution.

2-Methyl-6-propoxypyrazine vs. IBMP: Differentiation Evidence


Water Solubility vs. IBMP

2-Methyl-6-propoxypyrazine has an estimated water solubility of 821.8 mg/L at 25°C [1]. In contrast, 2-isobutyl-3-methoxypyrazine (IBMP) has a reported water solubility of 229.6 mg/L at 25°C [2]. This represents a 3.6-fold higher aqueous solubility for 2-Methyl-6-propoxypyrazine.

Water Solubility
Reported
Target: 821.8 mg/L IBMP: 229.6 mg/L Difference: 3.6× higher
May support aqueous formulation screening
Estimated at 25°C; verify experimentally
Flavor Chemistry Formulation Science Physicochemical Properties

Lipophilicity vs. IBMP

The measured octanol-water partition coefficient (LogP) for 2-Methyl-6-propoxypyrazine is 2.29 . For 2-isobutyl-3-methoxypyrazine (IBMP), the estimated LogP is 2.60 [1]. This difference of 0.31 LogP units translates to approximately a 2-fold difference in lipid solubility.

Lipophilicity
Reported
Target LogP: 2.29 (exp.) IBMP LogP: 2.60 (est.) Δ: 0.31 (~2× lipid solubility diff.)
Lower partitioning into lipid phases
Influences flavor release in complex matrices
QSAR ADME Prediction Flavor Partitioning

Boiling Point vs. IBMP

The boiling point of 2-Methyl-6-propoxypyrazine at atmospheric pressure (760 mmHg) is reported as 210.0–212.0 °C [1]. The boiling point of 2-isobutyl-3-methoxypyrazine (IBMP) under identical conditions is reported as 214.0–215.0 °C . This 2–5°C lower boiling point suggests marginally higher volatility for 2-Methyl-6-propoxypyrazine.

Boiling Point
Reported
210.0–212.0 °C (Target) vs. 214.0–215.0 °C (IBMP)
Marginally higher volatility expected
At atmospheric pressure; affects headspace release
Volatility Thermal Stability Flavor Release

FEMA GRAS Status vs. IBMP

2-Methyl-6-propoxypyrazine is not assigned a FEMA number and is not listed as a GRAS (Generally Recognized As Safe) flavoring substance [1]. In contrast, 2-isobutyl-3-methoxypyrazine (IBMP) holds FEMA No. 3132 and is approved for use as a flavoring agent [2][3]. This constitutes a fundamental regulatory divergence with direct implications for intended application and market access.

FEMA GRAS Status
Class-level
Not Listed (Target) vs. FEMA 3132 (IBMP)
Regulatory distinction limits food use
Confirm application-specific compliance
Regulatory Compliance Food Safety Flavor Ingredient Status

2-Methyl-6-propoxypyrazine Application Scenarios


Aqueous Flavor Applications

The 3.6× higher water solubility of 2-Methyl-6-propoxypyrazine (~822 mg/L) compared to IBMP (~230 mg/L) makes it a preferred candidate for flavoring aqueous products where direct dissolution is required without the use of organic co-solvents or emulsifiers [1]. This property simplifies formulation of clear beverages, flavored waters, and water-based culinary preparations, potentially reducing ingredient costs and improving manufacturing efficiency.

Fragrance and Non-Food Applications

Given that 2-Methyl-6-propoxypyrazine lacks FEMA GRAS designation [2], its use is most appropriately directed toward fragrance applications (perfumery, cosmetics, personal care products) and research purposes. For food flavoring, IBMP (FEMA 3132) remains the compliant choice. This regulatory distinction guides procurement: 2-Methyl-6-propoxypyrazine is suitable for non-food flavor and fragrance development, while IBMP is required for food-grade flavoring.

Green Vegetable Note Enhancement

The slightly lower boiling point (210–212°C vs. 214–215°C) of 2-Methyl-6-propoxypyrazine suggests marginally higher volatility [3], which may be advantageous in applications where a more rapid initial impact or enhanced headspace presence of the green, vegetable note is desired, such as in certain fragrance accords or aroma delivery systems. This subtle difference can be exploited to fine-tune sensory performance.

Application
Selection Property
Validation Focus
Aqueous flavor research
Reported higher aqueous solubility
Water-solubility measurement and formulation compatibility
Fragrance & non-food development
Non-FEMA GRAS regulatory status
Regulatory scope verification and application compliance
Green vegetable note headspace
Marginal volatility difference vs. IBMP
Headspace release profile and sensory impact assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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